Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine

Overview

Description

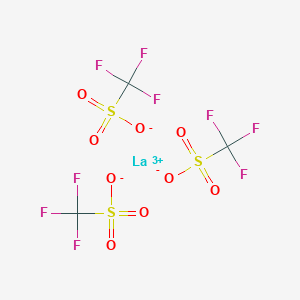

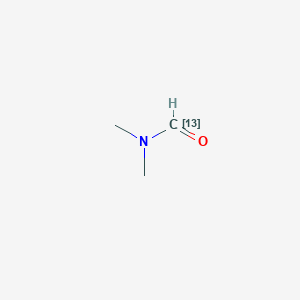

Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine is a chemical compound with the CAS number 5981-17-9 . It is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

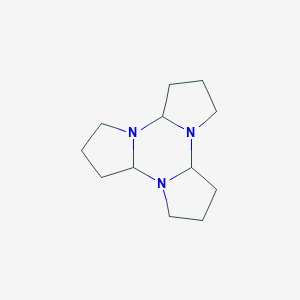

The molecular structure of Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine includes a total of 39 bonds . It contains 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, 3 twelve-membered rings, 3 tertiary amines (aliphatic), and 3 Pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine include its molecular weight, density, melting point, and boiling point . The change in enthalpy of reaction (Δ r H°) is -105. ± 0.4 kJ/mol in the liquid phase with acetic acid as the solvent .Scientific Research Applications

Synthesis and Scale-Up of Triazine Derivatives

- A study by Roy et al. (2021) outlines the development of a new synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory material in antiviral drug production. The methodology utilizes simple building blocks, offering a 55% yield in a two-vessel process, with a focus on process safety and scale-up for kilogram quantity preparation.

Natural Derivatives and Biogenesis

- Li et al. (2011) discovered a trimeric pyrroloindoline derivative, Psychotripine, with a hexahydro-1,3,5-triazine unit from Psychotria pilifera leaves. The study Li et al. (2011) elucidated the compound's structure and postulated its biogenesis.

Pyrrolo[2,1-f][1,2,4]triazines in Medicinal Chemistry

- The paper by Ott & Favor (2017) explores the history and importance of Pyrrolo[2,1-f][1,2,4]triazine in medicinal chemistry. Initially synthesized in the 1970s, it found applications decades later as a purine-like mimetic in C-nucleosides and as a kinase inhibitor, demonstrating its versatility in drug discovery.

Synthesis and Biological Evaluation

- Research by Li et al. (2018) details the synthesis of Pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, introducing structural variations and evaluating their cytotoxic activity against various cancer cell lines. This study highlights the potential of these compounds in cancer treatment.

Structural Characteristics and Crystallography

- A study by Lu et al. (2004) focused on the crystallographic analysis of a triazine derivative, revealing its planar structure and the role of hydrogen bonds and π–π stacking interactions in maintaining its crystal structure.

New Routes to Substituted Pyrroles

- Butler et al. (1996) reported on the synthesis of substituted pyrrolo[1,2-c][1,2,3]triazoles and pyrrolo[1,2-d][1,2,4]triazines. Their work Butler et al. (1996) provides new routes for synthesizing these compounds, contributing to the field of heterocyclic chemistry.

Discovery and Preclinical Studies

- Bhide et al. (2006) conducted a study on substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of VEGFR-2 kinase. Their research led to the discovery of BMS-540215, demonstrating significant preclinical in vivo activity in tumor models.

Dual Inhibitors of Growth Factor Receptors

- A series of pyrrolo[2,1-f][1,2,4]triazines were identified as potent inhibitors of VEGFR-2 and FGFR-1 by Borzilleri et al. (2005). Their study showcases the synthesis, structural relationships, and pharmacological properties of these analogues, underlining their potential in treating tumors.

Safety And Hazards

properties

IUPAC Name |

1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-4-10-13(7-1)11-5-2-9-15(11)12-6-3-8-14(10)12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPXVWAQMYBXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2N(C1)C3CCCN3C4N2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208548 | |

| Record name | Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |

CAS RN |

5981-17-9 | |

| Record name | Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)